N-Cyanonorbuprenorphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyanonorbuprenorphine is a derivative of buprenorphine, which is a thebaine derivative with analgesic properties. Buprenorphine undergoes metabolic transformations, including N-dealkylation to form norbuprenorphine, catalyzed by cytochrome P450 3A4 in human liver microsomes (Kobayashi et al., 1998). This process is crucial for understanding the synthesis and metabolism of N-Cyanonorbuprenorphine, a compound that could potentially share similar metabolic pathways.

Synthesis Analysis

Buprenorphine synthesis from oripavine involves the conversion of oripavine into its cyclopropylmethyl quaternary salt, followed by N-demethylation to N-cyclopropylmethyl nororipavine, which is then converted to buprenorphine using previously established methods. This synthesis route avoids toxic reagents and proceeds in comparable yields, providing insights into the synthesis strategies that could be applied to N-Cyanonorbuprenorphine (Werner et al., 2011).

Molecular Structure Analysis

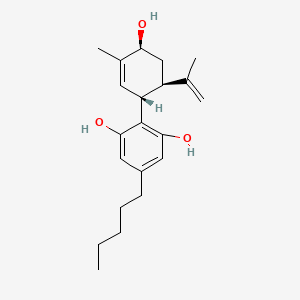

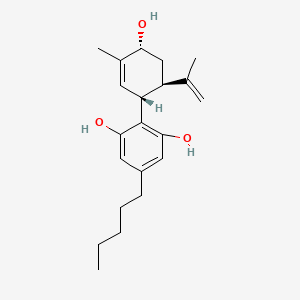

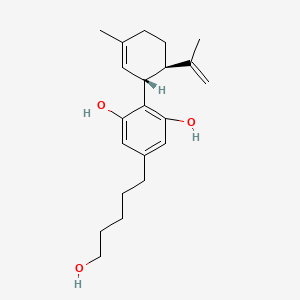

The molecular structure of buprenorphine and its derivatives, such as N-Cyanonorbuprenorphine, plays a significant role in their pharmacological activities. The X-ray molecular structure of buprenorphine hydrochloride shows that the molecule adopts a T-shape form typical of benzomorphan compounds, with the substituent group at the N atom in the equatorial configuration. This structural arrangement is critical for understanding the activity and interactions of N-Cyanonorbuprenorphine (Amato et al., 1991).

Chemical Reactions and Properties

Buprenorphine's metabolism involves N-dealkylation to form norbuprenorphine, primarily through cytochrome P450 3A4, highlighting the importance of this enzyme in the metabolism of buprenorphine derivatives. Understanding these metabolic pathways is crucial for predicting the chemical reactions and properties of N-Cyanonorbuprenorphine, including potential metabolic pathways and the role of cytochrome P450 enzymes (Iribarne et al., 1997).

Physical Properties Analysis

The physical properties of buprenorphine, such as solubility, melting point, and distribution coefficient, are influenced by its molecular structure. These properties are essential for formulation development and determining the route of administration. While specific data on N-Cyanonorbuprenorphine are not available, insights can be drawn from the known physical properties of buprenorphine (Elkader & Sproule, 2005).

Chemical Properties Analysis

Buprenorphine's chemical properties, including reactivity, stability, and pH-dependent solubility, are crucial for its pharmacological profile. The drug's extensive metabolism by cytochrome P450 enzymes, leading to metabolites like norbuprenorphine, highlights the complex chemical properties of buprenorphine derivatives. These properties would similarly affect N-Cyanonorbuprenorphine, influencing its pharmacokinetics and pharmacodynamics (Picard et al., 2005).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Buprenorphine Pharmacokinetics in Pregnant Women : Studies have investigated the pharmacokinetics of buprenorphine and its metabolites, norbuprenorphine and buprenorphine-glucuronide, in different populations, including pregnant women. These studies provide insights into how buprenorphine is metabolized and distributed in the body, which could be relevant for understanding the properties of N-Cyanonorbuprenorphine (Concheiro et al., 2011); (Kacinko et al., 2009).

Buprenorphine Assay and Concentration Monitoring : Research has been conducted on the development of assays for monitoring buprenorphine and norbuprenorphine in different biological matrices. This is crucial for understanding the drug's metabolism and therapeutic monitoring (DiFrancesco et al., 2007).

Treatment of Opioid Dependence

- Clinical Trials of Buprenorphine : Large-scale clinical trials have assessed the effectiveness of buprenorphine in treating opioid dependence. These studies provide evidence of buprenorphine's therapeutic efficacy and can inform the potential uses of N-Cyanonorbuprenorphine in similar contexts (Johnson et al., 1995).

Drug Interactions and Side Effects

Drug Interactions with Buprenorphine : Research has examined how buprenorphine interacts with other medications, particularly psychotropic drugs. These studies are essential for understanding potential drug interactions and contraindications (Bomsien et al., 2006).

Effect on Placental Aromatase : Studies have explored the effects of buprenorphine on placental aromatase, an enzyme crucial for estrogen biosynthesis. This research could provide insights into the biochemical interactions of N-Cyanonorbuprenorphine with key enzymes (Zharikova et al., 2006).

Other Research Areas

- Pharmacokinetic Modeling in Various Populations : Physiologically-based pharmacokinetic modeling has been used to predict buprenorphine exposure in different populations, including children and neonates. This approach could be applicable to N-Cyanonorbuprenorphine for predicting its behavior in diverse patient groups (Kovar et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions in the study of a compound like “N-Cyanonorbuprenorphine” could involve further investigation into its synthesis, properties, and potential applications. This could include the development of safer and more efficient synthesis methods, exploration of its potential uses in medicine or industry, and a deeper understanding of its interactions with biological systems .

Eigenschaften

CAS-Nummer |

799773-67-4 |

|---|---|

Produktname |

N-Cyanonorbuprenorphine |

Molekularformel |

C₂₆H₃₄N₂O₄ |

Molekulargewicht |

438.56 |

Synonyme |

4,5-Epoxy-18,19-dihydro-3-hydroxy-7-[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6-methoxy-(5α,7α)-6,14-Ethenomorphinan-17-carbonitrile; Norbuprenorphine Impurity; (4R,4aS,6R,7R,7aR,12bS)-9-hydroxy-6-(2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,5,6,7,7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)